molecular formula C12H13NO2 B3022845 methyl 4,7-dimethyl-1H-indole-2-carboxylate CAS No. 187607-75-6

methyl 4,7-dimethyl-1H-indole-2-carboxylate

Cat. No.: B3022845
CAS No.: 187607-75-6
M. Wt: 203.24 g/mol
InChI Key: YZQUXXYSYNUUGT-UHFFFAOYSA-N
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Description

Methyl 4,7-dimethyl-1H-indole-2-carboxylate (CAS 187607-75-6) is a high-value chemical intermediate in medicinal chemistry and antimicrobial research. This compound belongs to the versatile class of indole derivatives, which are prominent in drug discovery due to their ability to interact with diverse biological targets . Its core structure serves as a critical building block in the synthesis of novel therapeutic agents. A primary application identified in recent research is its role in the hit-to-lead optimization of indole-based compounds for the treatment of Chagas disease , a neglected tropical disease caused by the protozoan Trypanosoma cruzi . In this context, derivatives of the indole scaffold were investigated as potent inhibitors of the parasite, showcasing the value of this core structure in antiparasitic drug development . Furthermore, closely related indole-2-carboxylate scaffolds have demonstrated potent antimycobacterial activity . Specifically, dimethyl-substituted indole-2-carboxamides, synthesized from esters like this compound, are strong inhibitors of MmpL3 , an essential transporter in mycolic acid biosynthesis in mycobacteria . These inhibitors show promising activity against a broad range of mycobacterial species, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), highlighting the potential of this chemical series in developing new, narrow-spectrum antibiotics . Researchers can utilize this compound to explore structure-activity relationships (SAR) and further optimize drug-like properties such as potency, solubility, and metabolic stability . Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4,7-dimethyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-4-5-8(2)11-9(7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQUXXYSYNUUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405801
Record name methyl 4,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187607-75-6
Record name methyl 4,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,7-dimethyl-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. For this compound, the starting materials would include 4,7-dimethylphenylhydrazine and an appropriate ester precursor .

Industrial Production Methods: Industrial production of indole derivatives often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common solvents used include toluene, ethanol, and dimethylformamide, with catalysts such as p-toluenesulfonic acid .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products Formed:

Scientific Research Applications

Methyl 4,7-dimethyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, characterized by an indole core structure with methyl groups at the 4 and 7 positions, and a carboxylate ester group at position 2. Indole derivatives are known for their diverse biological activities and potential therapeutic applications.

Scientific Research Applications

This compound is used across various scientific disciplines.

Chemistry: It serves as a building block in synthesizing more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, which include antiviral, anticancer, and antimicrobial properties. Research indicates that it can inhibit viral replication by interacting with viral proteins or host cell receptors, interfering with the viral life cycle and potentially reducing viral load in infected cells.

Medicine: It is investigated for potential therapeutic applications in treating various diseases.

Industry: It is utilized in developing dyes, pigments, and other industrial chemicals.

Biological Activities

This compound exhibits a range of biological activities. Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Studies suggest its potential in therapeutic applications due to these diverse properties.

Chemical Reactions

This compound participates in various chemical reactions due to its functional groups:

  • Oxidation This compound can be oxidized to form corresponding indole-2-carboxylic acids.
  • Reduction Reduction reactions can convert the ester group to an alcohol.
  • Substitution Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Anti-Mycobacterial Activity

A study evaluated the anti-mycobacterial activity of various indole compounds, including 4,6-dimethyl indole derivatives, against mycobacterial pathogens such as M. abscessus, M. massiliense, M. bolletii, M. chelonae, M. tuberculosis, and M. smegmatis . The results indicated that 4,6-dimethylated indole is preferred due to its anti-mycobacterial activity, likely resulting from the increased lipophilicity from the two methyl groups .

Mechanism of Action

The mechanism of action of methyl 4,7-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and targets depend on the specific biological context and the modifications made to the indole core .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares methyl 4,7-dimethyl-1H-indole-2-carboxylate with key structural analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences Source
This compound Methyl (4,7) C₁₂H₁₃NO₂ 203.24 Reference compound
Methyl 4,7-difluoro-1H-indole-2-carboxylate Fluoro (4,7) C₁₀H₇F₂NO₂ 211.16 Electronegative F substituents
Methyl 4,5-dichloro-1H-indole-2-carboxylate Chloro (4,5) C₁₀H₇Cl₂NO₂ 244.08 Cl substituents at 4,5; higher MW
Methyl 4,5-dimethyl-1H-indole-2-carboxylate Methyl (4,5) C₁₂H₁₃NO₂ 203.24 Methyl positions differ (4,5 vs. 4,7)
Ethyl 4,7-dimethoxy-1H-indole-2-carboxylate Methoxy (4,7); ethyl ester C₁₃H₁₅NO₄ 249.26 Methoxy (electron-withdrawing) groups; ethyl ester
Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate Methyl (4,7); dihydro ring C₁₃H₁₇NO₂ 219.28 Saturated 2,3-positions; ethyl ester

Key Structural and Functional Insights

Substituent Effects: Electron-Donating vs. In contrast, fluoro or chloro substituents (e.g., ) introduce electronegativity, which may alter binding affinity or metabolic stability . Positional Isomerism: Methyl 4,5-dimethyl-1H-indole-2-carboxylate shares the same molecular formula as the reference compound but differs in methyl positions. This minor structural variation can significantly impact solubility and receptor selectivity.

The dihydro derivative () lacks aromaticity at positions 2 and 3, which may reduce planar rigidity and affect interactions with flat binding pockets in enzymes.

Methoxy vs. Methyl Substituents :

  • Methoxy groups (e.g., ) are bulkier and more polar than methyl groups, leading to steric hindrance and altered hydrogen-bonding capacity.

Biological Activity

Methyl 4,7-dimethyl-1H-indole-2-carboxylate is a compound belonging to the indole family, recognized for its diverse biological activities. Indoles are prevalent in many natural products and pharmaceuticals, and this specific derivative has garnered attention due to its potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

This compound features an indole core with methyl groups at positions 4 and 7 and a carboxylate ester group at position 2. The structural uniqueness of this compound influences its chemical reactivity and biological activity.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been investigated for its ability to inhibit viral replication through interactions with viral proteins or host cell receptors. The compound's mechanism of action involves interference with the viral life cycle, potentially leading to reduced viral load in infected cells.

Anticancer Properties

The compound has shown promising results in anticancer studies. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including neuroblastoma and breast cancer cells (e.g., MDA-MB-231) by triggering cell cycle arrest and promoting cell death pathways. The structure-activity relationship (SAR) studies suggest that the presence of methyl groups enhances its cytotoxicity against these cancer cells .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23130Induction of apoptosis
SH-SY5Y35Cell cycle arrest at G2/M phase
Neuroblastoma25Activation of pro-apoptotic signals

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimal inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (mg/mL)Activity Type
Staphylococcus aureus0.015Bactericidal
Escherichia coli0.019Bacteriostatic
Candida albicans0.004Fungicidal

The biological effects of this compound are attributed to its ability to interact with various molecular targets within cells. These interactions can lead to modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound's structural characteristics allow it to bind effectively to specific receptors or enzymes, influencing their activity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroblastoma Treatment : A study evaluated the effect of this compound on neuroblastoma cells, showing a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways .
  • Antibacterial Efficacy : Another investigation assessed its antibacterial properties against clinical isolates of Staphylococcus aureus and E. coli, demonstrating potent activity comparable to standard antibiotics .

Chemical Reactions Analysis

Key structural features influencing reactivity:

  • Ester group : Susceptible to hydrolysis, reduction, and nucleophilic substitution.

  • 4,7-Dimethyl substituents : Electron-donating groups enhance electrophilic substitution at C3 and C5 positions.

  • Indole NH : Participates in hydrogen bonding and tautomerism.

Ester Hydrolysis

ConditionsReagentsProductYield
Alkaline hydrolysisNaOH (2M), H₂O/EtOH4,7-Dimethyl-1H-indole-2-carboxylic acid92%
Acidic hydrolysisHCl (conc.), refluxSame as above85%

The carboxylic acid product serves as a precursor for amide couplings in drug discovery .

Electrophilic Substitution

Reaction TypeReagentsPositionMajor Product
BrominationNBS, DMF, 0°CC33-Bromo-4,7-dimethyl-1H-indole-2-carboxylate
NitrationHNO₃/H₂SO₄, 5°CC55-Nitro derivative
SulfonationClSO₃H, CH₂Cl₂C5Sulfonic acid derivative

Substitution occurs preferentially at C3 due to steric effects from the 4,7-dimethyl groups .

Reduction Reactions

Target GroupReagentsProductApplication
Ester → AlcoholLiAlH₄, dry THF(4,7-Dimethyl-1H-indol-2-yl)methanolChiral building block
Indole ringH₂ (1 atm), Pd/C2,3,4,7-Tetrahydroindole derivativeBioactive intermediate

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed reactions:

Reaction TypeCatalytic SystemPartnersApplication
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-indole hybrids
Heck reactionRh catalyst, electroAlkenesFused pyranoindole systems

Notably, electrochemical Heck reactions with alkenes generate pyrano[3,4-b]indol-1(9H)-ones under mild conditions (room temperature, 10 mA current) .

Biological Derivatization

The methyl ester undergoes enzymatic transformations:

  • Esterase-mediated hydrolysis : Produces the free acid, which inhibits mycobacterial MmpL3 transporters (MIC = 0.25 µg/mL against M. tuberculosis) .

  • Oxidative metabolism : Liver microsomes generate 5-hydroxyindole derivatives via CYP1A2 .

Stability Considerations

FactorEffectMitigation Strategy
Light (UV)Ester decompositionAmber glass storage
pH > 9Rapid hydrolysisBuffer solutions (pH 5-7)
Temperature > 80°CDimerization via Diels-AlderCold chain storage

Industrial-Scale Modifications

Process intensification methods improve reaction efficiency:

  • Continuous flow synthesis : Reduces reaction time from 24h (batch) to 2h.

  • Microwave assistance : Achieves 98% conversion in esterification steps .

This compound's versatility in electrophilic substitution, cross-coupling, and biological transformations makes it invaluable for pharmaceutical synthesis and materials science. Recent advances in electrochemical methods and flow chemistry have significantly expanded its synthetic utility.

Q & A

Q. What analytical workflows validate the purity of this compound for use in catalytic studies?

  • Methodological Answer : Combine HPLC with evaporative light scattering detection (ELSD) for non-UV-active impurities. Quantify trace metals via ICP-MS if the compound is used in metal-catalyzed reactions. Purity thresholds (>95%) should align with journal or regulatory standards .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4,7-dimethyl-1H-indole-2-carboxylate
Reactant of Route 2
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methyl 4,7-dimethyl-1H-indole-2-carboxylate

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